molecular formula C10H11BrN2 B13694663 7-Bromo-1-isopropyl-4-azaindole

7-Bromo-1-isopropyl-4-azaindole

Cat. No.: B13694663
M. Wt: 239.11 g/mol
InChI Key: AGNMXRMCSKXJBX-UHFFFAOYSA-N
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Description

7-Bromo-1-isopropyl-4-azaindole is a heterocyclic organic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position and an isopropyl group at the 1st position of the azaindole ring makes this compound unique and of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-isopropyl-4-azaindole typically involves the functionalization of the azaindole core. One common method is the Suzuki coupling reaction, which involves the coupling of a halogenated azaindole with boronic acids . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-isopropyl-4-azaindole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindoles, while cross-coupling reactions can produce complex organic molecules with potential biological activities .

Mechanism of Action

The mechanism of action of 7-Bromo-1-isopropyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-isopropyl-4-azaindole is unique due to the presence of both a bromine atom and an isopropyl group, which can enhance its biological activity and selectivity for specific molecular targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

7-bromo-1-propan-2-ylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-6-4-9-10(13)8(11)3-5-12-9/h3-7H,1-2H3

InChI Key

AGNMXRMCSKXJBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=NC=CC(=C21)Br

Origin of Product

United States

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